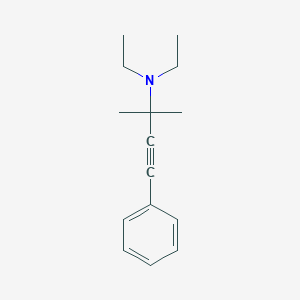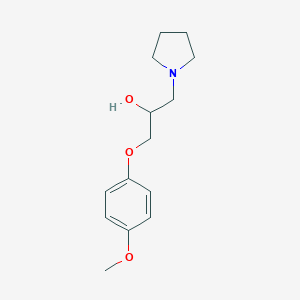
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of esters, amides, and nitriles to aldehydes or primary amines. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reagent that has found widespread use in the synthesis of a variety of organic compounds.
Mechanism of Action
DIBAL-H acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The hydride ion attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate is then reduced by another hydride ion to yield the corresponding aldehyde or primary amine.
Biochemical and Physiological Effects
DIBAL-H is not used in biochemical or physiological research as it is a synthetic reagent used exclusively in organic chemistry.
Advantages and Limitations for Lab Experiments
DIBAL-H has several advantages over other reducing agents. It is a mild and selective reducing agent that can reduce esters, amides, and nitriles to aldehydes or primary amines without affecting other functional groups. It is also a versatile reagent that can be used in a variety of solvents and reaction conditions.
However, DIBAL-H is highly reactive and must be handled with care. It is also a toxic and flammable liquid that can cause severe burns and respiratory problems if not handled properly. It is important to use protective equipment and proper ventilation when working with DIBAL-H.
Future Directions
There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and bioactive compounds. DIBAL-H can be used to reduce functional groups in complex molecules, leading to the synthesis of new compounds with potential therapeutic properties.
Another potential application is in the development of new catalysts for asymmetric synthesis. DIBAL-H has been used in the synthesis of chiral compounds, and its use in asymmetric synthesis may lead to the development of new catalysts that can be used in the production of chiral drugs and other compounds.
In conclusion, DIBAL-H is a valuable reagent in organic synthesis that has found widespread use in the reduction of esters, amides, and nitriles to aldehydes or primary amines. Its mild and selective reducing properties make it a versatile reagent that can be used in a variety of reaction conditions. While it is a toxic and highly reactive compound that must be handled with care, its potential applications in the synthesis of new pharmaceuticals and catalysts make it an important area of future research.
Synthesis Methods
The synthesis of DIBAL-H involves the reaction of lithium aluminum hydride with diethylamine and propargyl chloride. The resulting compound is then treated with anhydrous hydrogen chloride gas to yield DIBAL-H. The reaction can be represented as follows:
LiAlH4 + 2EtNH2 + HC≡CCH2Cl → Et2NH + AlH3 + LiCl + HC≡CCH2NH(Et)2
Et2NH + HCl → Et2NH2Cl
Et2NH2Cl + AlH3 → Et2NH-AlH2Cl
Et2NH-AlH2Cl + HC≡CCH2NH(Et)2 → DIBAL-H + 2EtNH2 + AlCl3
Scientific Research Applications
DIBAL-H has been extensively used in organic synthesis for the reduction of various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. DIBAL-H has also been used in the synthesis of chiral compounds and in asymmetric synthesis. It is a valuable reagent in the synthesis of complex molecules.
properties
Product Name |
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C15H21N/c1-5-16(6-2)15(3,4)13-12-14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
InChI Key |
MRZPSRPKQURMKO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)

![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)




![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)

![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
